molecular formula C17H25N3O3S2 B2690433 7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane CAS No. 1706291-41-9

7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2690433
CAS RN: 1706291-41-9
M. Wt: 383.53
InChI Key: OOIRIWQSWPZXIU-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C17H25N3O3S2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality 7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Azole-containing Compounds

Research on pyrazole and benzotriazole-containing compounds, such as the synthesis and oxidation of some azole-containing thioethers, sheds light on the fundamental chemical properties and potential applications of these molecules in organic synthesis. The selective oxidation of pyrazole-containing thioether by hydrogen peroxide, yielding sulfoxide or sulfone, demonstrates the chemical versatility of these compounds, which could be extrapolated to the synthesis and manipulation of "7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane" for specific scientific applications (Potapov et al., 2011).

Furan Derivatives in Organic Synthesis

The utility of furan derivatives in organic chemistry is well-documented, with studies on the synthesis of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone highlighting the role of furan components in constructing complex heterocyclic structures with antimicrobial activity. This indicates potential research avenues for "7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane" in the development of new antimicrobial agents or other biologically active molecules (Abu‐Hashem, 2018).

Applications in Chemical Transformations

The palladium-catalyzed cross-coupling reactions utilizing thioethers and aryldihalides, as demonstrated in the synthesis of aromatic sulfides using Na2S2O3 as a sulfurating reagent, present a methodological framework for the construction of sulfur-containing heterocycles. This could provide insight into novel synthetic routes for the modification or functionalization of "7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane" for specific scientific or industrial purposes (Qiao et al., 2014).

properties

IUPAC Name

4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S2/c1-12(2)20-14(4)17(13(3)18-20)25(21,22)19-8-7-16(24-11-9-19)15-6-5-10-23-15/h5-6,10,12,16H,7-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIRIWQSWPZXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(furan-2-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane

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